8-Chloroadenosine is a ribosyl nucleoside analog [] with potential applications in cancer research [, ]. It is a chlorine-substituted derivative of adenosine, a naturally occurring purine nucleoside that plays a crucial role in various cellular processes [, ]. 8-Chloroadenosine has been investigated for its ability to inhibit the growth of various cancer cell lines in vitro and in vivo [, , , ].
8-Chloroadenosine is classified as a purine nucleoside analogue. It is metabolized in vivo to 8-chloro-adenosine triphosphate, which is its active form. The compound is sourced through chemical synthesis and is commercially available from various suppliers, including Tocris Bioscience and R&D Systems, under the CAS number 34408-14-5 .
The synthesis of 8-chloroadenosine typically involves several key steps:
The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and concentrations of reactants to maximize yield and purity.
The molecular structure of 8-chloroadenosine consists of a ribose sugar linked to a chlorinated adenine base. Key structural features include:
The presence of the chlorine atom at the 8-position alters the electronic properties of the nucleobase, influencing its interaction with RNA polymerases during transcription.
8-Chloroadenosine participates in several significant chemical reactions:
These reactions are crucial for understanding its mechanism of action in cellular systems.
The mechanism of action of 8-chloroadenosine primarily revolves around its incorporation into RNA:
This unique mechanism highlights its potential as an anticancer agent by selectively inhibiting RNA synthesis in malignant cells.
Key physical and chemical properties of 8-chloroadenosine include:
These properties are essential for handling and application in laboratory settings.
8-Chloroadenosine has several notable applications in scientific research:
8-Chloroadenosine (8-Cl-Ado) exerts significant cytotoxicity by disrupting RNA synthesis through its preferential incorporation into RNA strands. Intracellularly phosphorylated to 8-chloro-ATP (8-Cl-ATP), this analog competes with endogenous ATP for incorporation into nascent RNA chains by RNA polymerase II (Pol II). In multiple myeloma cells, 8-Cl-ATP incorporation into mRNA reaches levels exceeding 13 nmol/mg RNA—five-fold higher than incorporation into tRNA or rRNA [8]. This selective accumulation causes premature transcriptional termination due to the analog’s inability to form standard phosphodiester bonds, effectively halting elongation [1] [8]. Consequently, global transcription inhibition exceeds 50% within 4 hours of exposure, critically depleting short-lived survival proteins like Mcl-1 in hematological malignancies [2].
Table 1: RNA Polymerase Selectivity and 8-Cl-ATP Incorporation
RNA Polymerase | Transcript Type | Inhibition by 8-Cl-Ado | 8-Cl-ATP Incorporation (nmol/mg RNA) |
---|---|---|---|
Pol I | rRNA | ~20% reduction | 2.6 |
Pol II | mRNA | >50% reduction | 13.2 |
Pol III | tRNA/5S RNA | Minimal | 2.5 |
Data compiled from mantle cell lymphoma and multiple myeloma studies [1] [8]
8-Cl-Ado profoundly disrupts cellular bioenergetics through a dual mechanism:
Energy disruption is amplified in tumors with baseline metabolic vulnerabilities. For example, LKB1-deficient non-small cell lung cancer (NSCLC) cells exhibit reduced basal ATP and heightened sensitivity to 8-Cl-Ado due to their inability to activate compensatory energy-restoration pathways [3]. Modulators like metformin (which increases fumarate) intensify ATP loss by accelerating succinyl-metabolite formation [1].
Table 2: ATP Depletion Kinetics Across Cancer Models
Cell Line | Tumor Type | ATP Reduction (24h) | Key Mechanism |
---|---|---|---|
JeKo | Mantle Cell Lymphoma | 60% | 8-Cl-ATP accumulation & fumarate loss |
LKB1-/- NSCLC | Non-Small Cell Lung Ca. | 75% | Impaired energy compensation |
BT-474 | Breast Cancer | 70% (72h) | Mitochondrial complex V inhibition |
While 8-Cl-Ado primarily targets Pol II, it indirectly suppresses Pol I-mediated rRNA synthesis by downregulating transcription initiation factor IA (TIF-IA), a master regulator of ribosomal biogenesis. In renal cell carcinoma (RCC) models, 8-Cl-Ado treatment reduces phosphorylated RPS6 (a downstream ribosomal protein) by >80% in sensitive cell lines [6]. This correlates with diminished 45S pre-rRNA transcripts, starving cells of ribosomes essential for protein synthesis. Resistance occurs in tumors with constitutively activated PI3K/AKT signaling, which maintains TIF-IA activity and RPS6 phosphorylation despite treatment [6] [9].
ATP depletion by 8-Cl-Ado elevates the AMP:ATP ratio, triggering allosteric activation of AMPK. Phosphorylated AMPK (p-AMPK) initiates a cascade that suppresses anabolic processes:
Figure: 8-Cl-Ado-Induced AMPK/mTOR Signaling Axis
ATP Depletion → AMPK Activation → TSC2/Raptor Phosphorylation → mTORC1 Inhibition ↓ ULK1 Activation → Autophagy ↓ Reduced p-S6K/p-RPS6 → Translation Arrest
This pathway is exploitable therapeutically: LKB1-deficient NSCLC tumors lack AMPK-mediated feedback loops, increasing their dependence on basal ATP pools and enhancing 8-Cl-Ado’s efficacy [3]. Conversely, resistance in ccRCC correlates with high basal p-AKT, which sustains mTOR activity. Combining 8-Cl-Ado with PI3K inhibitors (e.g., A66) synergistically suppresses p-RPS6 and restores cytotoxicity [6] [9].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: